1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

PDE3A inhibition Cardiovascular research cAMP signaling

This tetrahydroquinolinylurea is a defined PDE3A inhibitor (IC₅₀ 4,786 nM) and a selectivity control for VR1/TRPV1 assays. The cyclohexyl substituent eliminates off-target vanilloid activity, ensuring target-specific readouts. Use as a reference scaffold for SAR-driven lead optimization, benchmarking new analogs against its 4.8 µM potency. Ideal for medicinal chemistry, solubility formulation studies, and kinase profiling campaigns.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1170071-54-1
Cat. No. B2628913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170071-54-1
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C16H21N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h7-8,10,12H,1-6,9H2,(H,19,20)(H2,17,18,21)
InChIKeyTWSIZNSRAUCYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1): Chemical Identity and Target Class Context for Procurement Decisions


1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1, molecular formula C₁₆H₂₁N₃O₂, MW 287.36) is a synthetic urea derivative featuring a cyclohexyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold . This compound belongs to the tetrahydroquinolinylurea chemotype, a class investigated for phosphodiesterase (PDE) inhibition and vanilloid receptor (VR1/TRPV1) antagonism [1]. Its structural features place it among compound libraries screened for cardiovascular, urological, and pain indications, making target-class awareness essential for informed procurement.

Why In-Class Substitution of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Carries Reproducibility Risk


Tetrahydroquinolinylurea derivatives exhibit divergent target engagement profiles depending on subtle variations in the urea N-substituent and the quinolinone ring substitution pattern [1]. The same core scaffold can yield PDE3A inhibitors, VR1 antagonists, or kinase modulators, with IC₅₀ values spanning from low nanomolar to high micromolar ranges [2]. Consequently, substituting 1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea with a structurally related analog—such as a benzyl or aryl urea—without confirming target-specific activity data risks invalidating experimental outcomes and procurement investments.

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Quantitative Differentiation Evidence: Comparator-Based Analysis


PDE3A Inhibitory Potency Relative to Clinically Used PDE3 Inhibitor Cilostazol

In a recombinant human PDE3A scintillation proximity assay, 1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibited an IC₅₀ of 4,786 nM [1]. By comparison, the clinical PDE3A inhibitor cilostazol demonstrates an IC₅₀ of approximately 200 nM in comparable enzymatic assays . This ~24-fold difference indicates that the target compound is a substantially weaker PDE3A inhibitor than the established clinical benchmark, positioning it as a tool compound scaffold rather than a potent lead.

PDE3A inhibition Cardiovascular research cAMP signaling

Target Selectivity Differentiation: PDE3A Inhibition vs. VR1 Antagonism Within Tetrahydroquinolinylurea Class

Within the tetrahydroquinolinylurea chemotype, N-substituent identity dictates primary pharmacological activity. The cyclohexyl-substituted congener (target compound) has documented PDE3A inhibitory activity [1], whereas closely related analogs bearing benzyl or aryl urea substituents function as VR1 (TRPV1) antagonists with binding affinities reported in the low nanomolar range [2]. This target-switching behavior, driven solely by urea N-substitution, means that procurement of 'any tetrahydroquinolinylurea' without verifying the specific substituent risks acquiring a compound with a completely different primary target.

Target selectivity TRPV1 antagonism Chemotype profiling

Physicochemical Differentiation: Cyclohexyl Urea vs. Aryl Urea cLogP and Rotatable Bond Profiles

The target compound (C₁₆H₂₁N₃O₂, MW 287.36) features a saturated cyclohexyl group, which reduces calculated logP relative to aryl-substituted analogs . For example, the benzyl analog 1-benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (C₁₇H₁₇N₃O₂, MW 295.34) has an additional aromatic ring, increasing lipophilicity and potentially altering solubility and membrane permeability profiles [1]. The target compound also has fewer rotatable bonds (2 urea-linked bonds) compared to analogs with longer N-substituents, which can influence conformational flexibility and target binding entropy.

Physicochemical properties Drug-likeness Solubility prediction

Optimal Application Scenarios for 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Based on Quantitative Differentiation Evidence


PDE3A Tool Compound for Scaffold-Hopping Medicinal Chemistry Campaigns

With a confirmed PDE3A IC₅₀ of 4,786 nM, this compound serves as a low-potency starting scaffold for structure-activity relationship (SAR) exploration. Medicinal chemistry teams seeking to optimize PDE3A inhibition through systematic N-substituent or quinolinone ring modifications can use this compound as a reference point, benchmarking new analogs against its 4.8 µM potency baseline [1].

Negative Control for VR1 Antagonist Screening Panels

Given that structurally analogous tetrahydroquinolinylureas with aryl/benzyl substituents are potent VR1 antagonists, the cyclohexyl-substituted compound—lacking reported VR1 activity—can function as a selectivity control. This enables researchers to confirm that observed TRPV1 antagonism arises from specific N-substituent interactions rather than the tetrahydroquinolinone core alone [1].

Physicochemical Property Reference Standard for Solubility Optimization Studies

The compound's saturated cyclohexyl group and moderate MW (287.36) make it a compact, relatively polar scaffold within the tetrahydroquinolinylurea series. Formulation scientists can use it as a baseline when evaluating solubility-enhancing strategies (e.g., salt formation, co-solvent systems) for more lipophilic analogs in the same chemotype [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.